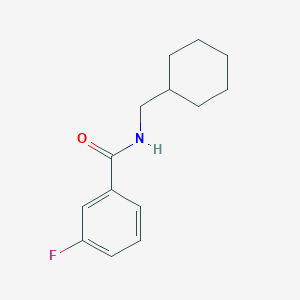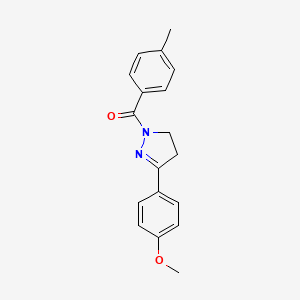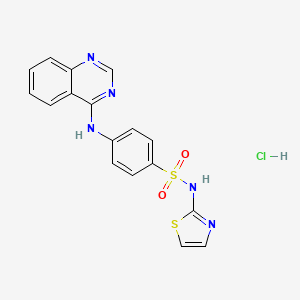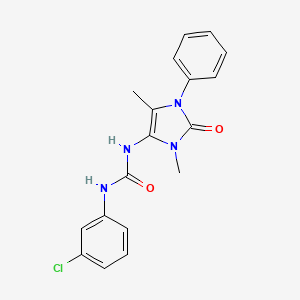![molecular formula C16H15NO3S B4392105 1-[(phenylsulfonyl)acetyl]indoline](/img/structure/B4392105.png)
1-[(phenylsulfonyl)acetyl]indoline
Overview
Description
1-[(Phenylsulfonyl)acetyl]indoline, also known as PSIL, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of indoline derivatives, which have been shown to have various biological activities, including anti-inflammatory, analgesic, and anticancer effects. In
Mechanism of Action
The exact mechanism of action of 1-[(phenylsulfonyl)acetyl]indoline is not fully understood, but it is believed to act through multiple pathways. 1-[(phenylsulfonyl)acetyl]indoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. 1-[(phenylsulfonyl)acetyl]indoline has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(phenylsulfonyl)acetyl]indoline has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. 1-[(phenylsulfonyl)acetyl]indoline has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, 1-[(phenylsulfonyl)acetyl]indoline has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and anticancer effects.
Advantages and Limitations for Lab Experiments
1-[(phenylsulfonyl)acetyl]indoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity, making it a safe compound to use in vitro and in vivo. However, there are also limitations to using 1-[(phenylsulfonyl)acetyl]indoline in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 1-[(phenylsulfonyl)acetyl]indoline has low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[(phenylsulfonyl)acetyl]indoline. One area of interest is its potential use in the treatment of inflammatory and pain-related disorders such as arthritis. Further studies are needed to determine the optimal dosage and administration route for 1-[(phenylsulfonyl)acetyl]indoline in these conditions. Another area of interest is its potential use in photodynamic therapy for cancer. Future studies should focus on optimizing the conditions for 1-[(phenylsulfonyl)acetyl]indoline-mediated photodynamic therapy and determining its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(phenylsulfonyl)acetyl]indoline and its potential use in other therapeutic applications.
Scientific Research Applications
1-[(phenylsulfonyl)acetyl]indoline has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis. 1-[(phenylsulfonyl)acetyl]indoline has also been shown to have anticancer effects, particularly against breast cancer cells, by inducing cell cycle arrest and apoptosis. Additionally, 1-[(phenylsulfonyl)acetyl]indoline has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
properties
IUPAC Name |
2-(benzenesulfonyl)-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-16(12-21(19,20)14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)17/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQRFXIGJQFHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4392026.png)



![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B4392052.png)



![[(1-allyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4392085.png)


![N-isopropyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4392113.png)

![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4392129.png)